4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one
Description
4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one is a synthetic furanochromone derivative characterized by a fused furochromene backbone with methoxy groups at positions 4 and 9 and a tetrafluoroethyl substituent at position 5. These modifications significantly influence physicochemical properties and biological activity .
Properties
IUPAC Name |
4,9-dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O5/c1-21-10-6-3-4-23-11(6)13(22-2)12-9(10)7(20)5-8(24-12)15(18,19)14(16)17/h3-5,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCLHVFRFTXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions to form the furochromene core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and tetrafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized furochromenes.
Scientific Research Applications
4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent at position 7 is critical for modulating lipophilicity, solubility, and metabolic stability. Key analogs include:
Key Observations :
- Fluorinated vs. Chlorinated/Aromatic Groups : The tetrafluoroethyl group in the target compound introduces strong electron-withdrawing effects and enhanced lipophilicity compared to chlorophenyl (e.g., 4i , 4k ) or aromatic (e.g., 4j ) substituents. This may improve metabolic stability and membrane permeability .
- 4f: 66%) .
Comparison with Natural Furanochromones
Khellin and Visnagin
Khellin (4,9-dimethoxy-7-methyl) and visnagin (4-methoxy-7-methyl) are benchmark natural furanochromones with established roles as photosensitizers and vasodilators :
| Property | Khellin | Visnagin | Target Compound (Tetrafluoroethyl) |
|---|---|---|---|
| Position 7 Group | Methyl | Methyl | Tetrafluoroethyl |
| Lipophilicity (LogP) | ~1.8 | ~1.5 | Estimated >3.0 (fluorine effect) |
| Bioactivity | Antipsoriatic, vasodilatory | Antihypertensive, phytotoxic | Potential enhanced CNS penetration |
Advantages of Fluorination :
- Increased metabolic stability due to resistance to oxidative degradation.
- Enhanced binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
Biological Activity
4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one is a synthetic compound with potential biological activities that make it a subject of interest in pharmacological research. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C15H10F4O5
- Molecular Weight : 346.23 g/mol
- CAS Number : [Not provided in sources]
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 4,9-dimethoxy compounds. For instance, a series of furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives demonstrated significant antiproliferative effects against various cancer cell lines including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL. Notably, some compounds exhibited comparable efficacy to doxorubicin, a well-known chemotherapeutic agent .
The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis and the inhibition of cell proliferation. The DPPH radical-scavenging activity tests indicated that these compounds possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells .
Study 1: Antiproliferative Effects
A study conducted on various furo[3,2-g]-1,2,3-benzoxathiazine derivatives found that compounds including 4,9-dimethoxy variants exhibited significant cell growth inhibition in A-549 and HCT-116 cell lines. The study utilized concentrations up to 100 μg/mL and compared the results with ascorbic acid as a control for antioxidant activity .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| 11a | A-549 | 0.02 |
| 11b | HCT-116 | 0.06 |
| Doxorubicin | A-549 | 0.04 |
Study 2: Radical Scavenging Activity
The same derivatives were tested for their ability to scavenge DPPH radicals. Compounds showed varying degrees of activity which suggests their potential as antioxidants in therapeutic applications.
| Compound | DPPH Scavenging Activity (%) at 100 μg/mL |
|---|---|
| 10a | Moderate |
| 11c | Moderate |
| Ascorbic Acid | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
